JackiePhos Pd G3

Description

Properties

IUPAC Name |

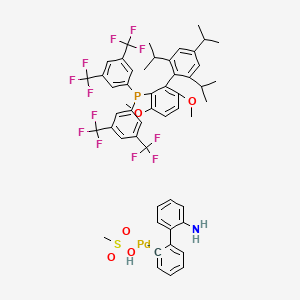

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37F12O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-21H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXQLXUMYKLNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H51F12NO5PPdS- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1167.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JackiePhos Pd G3: A Comprehensive Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

JackiePhos Pd G3 is a third-generation palladium precatalyst that has emerged as a powerful tool in modern organic synthesis, particularly for challenging cross-coupling reactions. Its robust structure, featuring a sterically demanding and electron-rich biarylphosphine ligand, imparts exceptional reactivity and stability. This guide provides an in-depth analysis of the structure and synthesis of this compound, offering detailed experimental insights and quantitative data to support its application in research and development.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in the construction of carbon-carbon and carbon-heteroatom bonds, with wide-ranging applications in pharmaceuticals, fine chemicals, and materials science. The development of highly efficient and versatile catalyst systems is paramount for advancing these methodologies. The Buchwald group has been at the forefront of designing sophisticated phosphine ligands and their corresponding palladium precatalysts. This compound represents a significant advancement within the third generation (G3) of Buchwald precatalysts, engineered for improved stability, solubility, and catalytic activity.[1] This document serves as a technical resource, consolidating structural information, synthetic protocols, and key data for this compound.

Structure of this compound

This compound is a well-defined organometallic complex consisting of three key components: the JackiePhos ligand, a palladium(II) center, and a methanesulfonate counter-ion.[1]

-

The JackiePhos Ligand : The ligand, formally named 2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, is a highly bulky and electron-deficient biaryl monophosphine.[2][3] Its key structural features include:

-

A biphenyl backbone providing a rigid scaffold.

-

Sterically demanding 2′,4′,6′-triisopropyl substituents on one of the phenyl rings, which create a bulky pocket around the palladium center, promoting reductive elimination and preventing catalyst decomposition.

-

Two methoxy groups at the 3 and 6 positions of the phosphine-bearing phenyl ring.

-

Two strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups attached to the phosphorus atom, which influence the electronic properties of the catalyst.[1]

-

-

The Palladium Center : The palladium atom is in the +2 oxidation state and is coordinated to the JackiePhos ligand and a 2'-amino-1,1'-biphenyl fragment.

-

The Methanesulfonate Anion : This non-coordinating anion enhances the solubility of the precatalyst in common organic solvents.[1]

The overall structure is designed for facile activation to the active monoligated Pd(0) species under typical cross-coupling conditions.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | [(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphine}-3,6-dimethoxy- 2′,4′,6′- triisopropyl-1,1′-biphenyl )-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate | |

| CAS Number | 2102544-35-2 | [4] |

| Molecular Formula | C₅₂H₅₀F₁₂NO₅PPdS | [4] |

| Molecular Weight | 1166.40 g/mol | |

| Appearance | Solid | |

| Melting Point | 195-197 °C (decomposition) |

Synthesis of this compound

The synthesis of this compound is a two-stage process: first, the synthesis of the JackiePhos ligand, followed by its complexation with a palladium precursor to form the G3 precatalyst.

Synthesis of the JackiePhos Ligand

Detailed, step-by-step experimental protocols for the synthesis of the JackiePhos ligand are considered proprietary information by commercial suppliers.[1] However, the general synthetic strategy involves the construction of the substituted biaryl backbone followed by phosphination. The key bond formations are typically achieved through cross-coupling reactions.

A plausible, though generalized, synthetic approach is outlined below. This is a representative synthesis for biaryl phosphine ligands and may not reflect the exact industrial process for JackiePhos.

Caption: Generalized synthetic pathway for the JackiePhos ligand.

Synthesis of the this compound Precatalyst

The formation of the G3 precatalyst involves the reaction of the JackiePhos ligand with a suitable palladium(II) source, typically a palladium methanesulfonate complex.

Caption: Synthesis of the this compound precatalyst.

Experimental Protocol: Synthesis of a Representative G3 Precatalyst

The following is a detailed, representative protocol for the synthesis of a G3 precatalyst, adapted from the literature for analogous systems. This protocol is for illustrative purposes and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

JackiePhos Ligand (1.0 equiv)

-

[Pd(2-amino-1,1'-biphenyl)(μ-OMs)]₂ (0.5 equiv)

-

Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

-

Inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line

Procedure:

-

Preparation: In a glovebox, a dry Schlenk flask equipped with a magnetic stir bar is charged with the JackiePhos ligand (1.0 mmol, 796.66 mg).

-

Reagent Addition: To the flask, [Pd(2-amino-1,1'-biphenyl)(μ-OMs)]₂ (0.5 mmol) is added.

-

Solvent Addition: Anhydrous THF or 1,4-dioxane (10 mL) is added to the flask. The flask is sealed.

-

Reaction: The reaction mixture is removed from the glovebox and heated to 60-80 °C with vigorous stirring for 12-24 hours.[1] The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting solid is typically washed with a non-polar solvent (e.g., pentane or hexane) to remove any unreacted ligand and dried under vacuum to afford the this compound precatalyst as a solid.

Quantitative Data:

| Parameter | Value | Reference |

| Ligand to Palladium Ratio | 1:1 | [1] |

| Typical Reaction Temperature | 60-80 °C | [1] |

| Typical Reaction Time | 12-24 hours | [1] |

| Expected Purity | >95% | [1] |

Applications in Cross-Coupling Reactions

This compound is a versatile precatalyst effective for a wide range of palladium-catalyzed cross-coupling reactions. Its high stability and activity allow for low catalyst loadings and broad substrate scope.

Commonly Employed Reactions:

-

Buchwald-Hartwig Amination: Formation of C-N bonds.[1]

-

Suzuki-Miyaura Coupling: Formation of C-C bonds.[1]

-

Stille Coupling: Formation of C-C bonds.[1]

-

Heck Reaction: Formation of C-C bonds.[1]

-

Sonogashira Coupling: Formation of C-C bonds.[1]

-

Negishi Coupling: Formation of C-C bonds.[1]

-

Hiyama Coupling: Formation of C-C bonds.[1]

The activation of the G3 precatalyst to the active Pd(0) species is a key step in the catalytic cycle.

Caption: Activation of the G3 precatalyst and the catalytic cycle.

Conclusion

This compound is a state-of-the-art palladium precatalyst with a sophisticated molecular architecture that translates to exceptional performance in a multitude of cross-coupling reactions. While the detailed synthesis of the JackiePhos ligand remains proprietary, the overall synthetic strategy for the G3 complex is well-understood and accessible. The data and protocols presented in this guide provide a solid foundation for researchers and professionals in drug development and chemical synthesis to effectively utilize this powerful catalytic tool. The continued exploration of such advanced catalyst systems will undoubtedly drive further innovation in the field of organic chemistry.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of JackiePhos Pd G3

Executive Summary

This compound is a third-generation palladium precatalyst that has emerged as a powerful tool in modern synthetic chemistry.[1] It is particularly valued for its efficiency in facilitating a wide range of challenging cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a detailed examination of the structure, mechanism of action, and application of this compound. Its structure incorporates the bulky, electron-rich biarylphosphine ligand, JackiePhos, with a palladium(II) center and a non-coordinating methanesulfonate anion, enhancing its stability, solubility, and reactivity.[1] A key advantage of G3 precatalysts is their air, moisture, and thermal stability, combined with their ability to efficiently generate the active monoligated Pd(0) species under mild conditions.[2][3][4]

Precatalyst Structure and Activation

The this compound precatalyst is a stable Pd(II) complex. The "G3" designation refers to the third generation of Buchwald precatalysts, which feature a methanesulfonate (mesylate) anion instead of the chloride found in G2 precatalysts.[4] This modification allows for the accommodation of very bulky ligands and imparts greater stability to the complex in solution.

The activation of the precatalyst is the critical first step, initiating the catalytic cycle. It involves the deprotonation of the aminobiphenyl scaffold by a base, followed by reductive elimination. This process efficiently generates the active, monoligated LPd(0) species (where L = JackiePhos), along with carbazole and a methanesulfonate salt as byproducts. This clean and efficient activation under mild conditions is a significant advantage over traditional palladium sources, which can require in-situ reduction and may lead to catalyst inhibition.[3][5]

The Catalytic Cycle: Mechanism of Action

Once the active monoligated Pd(0) species is formed, it enters the catalytic cycle, which is the core of the cross-coupling reaction. The mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The unique steric and electronic properties of the JackiePhos ligand are crucial for stabilizing the palladium center throughout these transformations.[1]

-

Oxidative Addition : The cycle begins with the reaction of the electron-rich, 14-electron LPd(0) complex with an organic electrophile, typically an aryl halide (Ar-X). The palladium center inserts itself into the Ar-X bond, becoming oxidized from Pd(0) to Pd(II) and forming a new square planar intermediate, L-Pd(II)(Ar)(X). Computational studies have shown that despite being electron-deficient, the JackiePhos ligand significantly lowers the energy barrier for oxidative addition compared to other ligands, attributing this to steric factors.[6]

-

Transmetalation : In this step, a main-group organometallic nucleophile (R-M) reacts with the Pd(II) intermediate. The organic group (R) is transferred from the main-group metal (M) to the palladium center, displacing the halide (X) and forming a new intermediate, L-Pd(II)(Ar)(R). The nature of the organometallic reagent depends on the specific type of cross-coupling reaction (e.g., organostannanes for Stille, boronic acids for Suzuki-Miyaura).[1]

-

Reductive Elimination : This is the final, product-forming step. The two organic groups (Ar and R) on the palladium center couple and are eliminated from the coordination sphere, forming the desired new C-C or C-heteroatom bond (Ar-R). This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active LPd(0) catalyst, which can then re-enter the cycle. The steric bulk of the JackiePhos ligand facilitates this step, promoting the formation of the final product.[1]

Applications and Scope

This compound demonstrates exceptional utility across a broad spectrum of cross-coupling transformations, making it a versatile tool for synthetic chemists.[1]

Key Transformations Catalyzed by this compound:

-

Stille Coupling: Formation of C-C bonds between organostannanes and aryl halides.[1][7]

-

Suzuki-Miyaura Coupling: Linking aryl halides with boronic acids.[1]

-

Buchwald-Hartwig Amination: Forming C-N bonds between aryl halides and amines or amides.[1][6]

-

Negishi Coupling: Connecting organozinc reagents with aryl halides.[1]

-

Hiyama Coupling: Linking aryl halides to organosilanes.[1]

-

Heck Reaction: Coupling alkenes with aryl/vinyl halides.[1]

-

Sonogashira Coupling: Joining terminal alkynes with aryl halides.[1]

Quantitative Data Summary

The efficiency of this compound is demonstrated in various catalytic applications. The tables below summarize typical reaction conditions and catalyst loadings from published studies.

Table 1: Reaction Conditions for Pd-Catalyzed Coupling of Aryl Halides/Sulfonates with Amides [6]

| Aryl Partner (Ar-X) | Amide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |

| Aryl Nonaflate/Triflate | Secondary Amide | [(allyl)PdCl]₂ (1 mol%), JackiePhos (5 mol%) | K₂CO₃ | Toluene | 110 | 17 |

| Aryl Chloride | Secondary Amide | [(allyl)PdCl]₂ (1 mol%), JackiePhos (5 mol%) | Cs₂CO₃ or K₃PO₄ | Toluene | 110 | 18 |

| Aryl Halide | Primary Amide | [(allyl)PdCl]₂ (1.5 mol%), JackiePhos (7 mol%) | K₃PO₄ | Toluene | 110 | 42 |

Table 2: General Conditions for Common Cross-Coupling Reactions [5]

| Reaction Type | Typical Base | Typical Solvent | Temperature |

| Buchwald-Hartwig Amination | Cs₂CO₃, Na/KOt-Bu, LHMDS, K₃PO₄, K₂CO₃ | Toluene, THF, Dioxane, t-BuOH, DMF | 65 - 110 °C |

| Suzuki-Miyaura Coupling | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF, H₂O | Room Temp - 100 °C |

| Stille Coupling | CsF, K₃PO₄ | Toluene, Dioxane, THF | 80 - 110 °C |

Experimental Protocols

The following sections provide generalized experimental protocols for using this compound in a typical cross-coupling reaction. Researchers should note that optimization of catalyst loading, base, solvent, temperature, and reaction time is often necessary for specific substrates.

General Reaction Setup (Inert Atmosphere)

-

Glassware Preparation: An oven-dried reaction vessel (e.g., a Schlenk tube or vial with a PTFE-lined cap) equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: To the vessel, add the aryl halide (1.0 equiv), the coupling partner (1.1–2.5 equiv), the base (e.g., K₃PO₄, Cs₂CO₃; 2.0 equiv), and the this compound precatalyst (0.1–5 mol%).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane; typically 0.25 M concentration) via syringe.

-

Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C). Stir for the specified time (e.g., 17-24 hours).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Example Protocol: N-Arylation of a Secondary Amide with an Aryl Chloride[8]

-

Reaction: Coupling of an aryl chloride (1.0 equiv) with a secondary amide (2.5 equiv).

-

Catalyst System: [(allyl)PdCl]₂ (1 mol%) and JackiePhos (5 mol%). Note: this compound can be used directly as the precatalyst, typically at 1-2 mol% loading.

-

Base: K₃PO₄ (2.0 equiv).

-

Additives: 3 Å molecular sieves (200 mg/mmol of aryl chloride).

-

Solvent: Toluene (0.25 M).

-

Conditions: The sealed reaction mixture is stirred at 110 °C for 18 hours.

-

Analysis: Yields are determined after purification and characterization by ¹H NMR and/or elemental analysis.

Conclusion

This compound is a highly effective, versatile, and user-friendly precatalyst for a wide array of palladium-catalyzed cross-coupling reactions. Its stability and the efficiency of its activation to the active Pd(0) species under mild conditions make it a superior choice over traditional palladium sources. The unique electronic and steric properties of the JackiePhos ligand ensure stabilization of the palladium center throughout the catalytic cycle, leading to high yields and broad substrate scope. This guide provides the foundational knowledge for researchers to effectively understand and implement this powerful catalyst in their synthetic endeavors.

References

- 1. This compound Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]

- 2. This compound* | Sigma-Aldrich [sigmaaldrich.com]

- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

JackiePhos Pd G3 Precatalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JackiePhos Pd G3 is a third-generation Buchwald precatalyst that has emerged as a powerful and versatile tool in modern organic synthesis. Its robust nature, high catalytic activity, and broad substrate scope have made it a catalyst of choice for a variety of challenging cross-coupling reactions, which are fundamental to the construction of complex molecules in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of this compound, including its core properties, a detailed examination of its performance in key cross-coupling reactions with quantitative data, explicit experimental protocols, and a visualization of its catalytic cycle.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The development of highly efficient and user-friendly catalyst systems is a continuous pursuit in synthetic chemistry. This compound, a member of the third generation (G3) of Buchwald precatalysts, represents a significant advancement in this field. These precatalysts are air-, moisture-, and thermally-stable, offering enhanced solubility in common organic solvents and facilitating the reliable and quantitative generation of the active monoligated Pd(0) species.[1][2]

The JackiePhos ligand itself is a bulky, electron-rich biarylphosphine characterized by 3,5-bis(trifluoromethyl)phenyl groups and triisopropylphenyl substituents. This unique steric and electronic profile is crucial for stabilizing the palladium center throughout the catalytic cycle, enabling high reactivity and turnover numbers.[1] This guide will delve into the technical specifics of this compound, providing the necessary data and protocols for its effective application in research and development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a catalyst is paramount for its effective use and handling. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Full Chemical Name | [(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphine}-3,6-dimethoxy- 2′,4′,6′- triisopropyl-1,1′-biphenyl )-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate | [2][3] |

| Synonym(s) | JackiePhos-Pd-G3 | [2] |

| CAS Number | 2102544-35-2 | [2][3] |

| Molecular Formula | C₅₂H₅₀F₁₂NO₅PPdS | [3] |

| Molecular Weight | 1166.40 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 195-197 °C (decomposition) | [2] |

| Storage | Store under an inert atmosphere | [1] |

Catalytic Applications and Performance Data

This compound is a highly effective precatalyst for a wide range of cross-coupling reactions. Its applications include, but are not limited to, Suzuki-Miyaura, Buchwald-Hartwig amination, Stille, Negishi, Hiyama, Heck, and Sonogashira couplings.[1][2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. JackiePhos-based catalyst systems have demonstrated exceptional performance in the N-arylation of a variety of amine substrates, including challenging secondary acyclic amides.

Table 1: Performance of JackiePhos in the Pd-Catalyzed N-Arylation of Secondary Acyclic Amides

| Entry | Aryl Halide | Amide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | N-methylbenzamide | K₃PO₄ | Toluene | 110 | 17 | 92 |

| 2 | 4-Chloroanisole | N-methyl-2-phenylacetamide | K₃PO₄ | Toluene | 110 | 17 | 85 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | N-methylisobutyramide | K₃PO₄ | Toluene | 110 | 17 | 94 |

| 4 | 2-Chlorotoluene | N-methylbenzamide | K₃PO₄ | Toluene | 110 | 17 | 88 |

Reaction conditions: Aryl Halide (1.0 equiv), Amide (2.5 equiv), [(allyl)PdCl]₂ (1 mol%), JackiePhos (5 mol%), Base (2.0 equiv), 3 Å mol sieves (200 mg/mmol), Solvent (0.25 M).

Suzuki-Miyaura Coupling

While specific quantitative data for this compound in Suzuki-Miyaura couplings is not as readily available in dedicated tables, its classification as a third-generation Buchwald precatalyst indicates its high efficacy in this transformation. G3 precatalysts are known to be effective for the coupling of a wide range of aryl and heteroaryl chlorides and bromides with various boronic acids, often with low catalyst loadings and under mild conditions.[4][5]

Stille Coupling

Similarly, detailed performance tables for this compound in Stille couplings are not prevalent in the literature. However, it is frequently cited as an effective precatalyst for the coupling of organostannanes with aryl halides.[1][2] General protocols for Stille reactions can be adapted for use with this catalyst.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions catalyzed by this compound.

General Procedure for Pd-Catalyzed N-Arylation of Secondary Acyclic Amides

This protocol is adapted from the work of the Buchwald group.

Materials:

-

Aryl halide (1.0 equiv)

-

Secondary acyclic amide (2.5 equiv)

-

[(allyl)PdCl]₂ (1 mol%)

-

JackiePhos (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

3 Å molecular sieves (200 mg/mmol of aryl halide)

-

Anhydrous toluene (0.25 M)

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, secondary acyclic amide, potassium phosphate, and 3 Å molecular sieves.

-

In a glovebox, prepare a stock solution of the catalyst by dissolving [(allyl)PdCl]₂ and JackiePhos in anhydrous toluene.

-

Add the appropriate volume of the catalyst stock solution to the Schlenk tube.

-

Seal the Schlenk tube with a Teflon screw cap and remove it from the glovebox.

-

Place the reaction vessel in a preheated oil bath at 110 °C and stir for the time indicated in the performance data table.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure that can be adapted for use with this compound.[4]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

This compound (0.01-0.02 mmol, 1-2 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Solvent (e.g., dioxane, THF, toluene)

-

Water (optional, often 10:1 solvent to water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl halide (if solid), boronic acid, base, and this compound to an oven-dried reaction vessel containing a magnetic stir bar.

-

Seal the vessel with a septum.

-

If the aryl halide is a liquid, add it via syringe.

-

Add the degassed solvent and water (if using) via syringe.

-

Stir the reaction mixture at the desired temperature (room temperature to 110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle and Mechanism

The catalytic cycle for cross-coupling reactions using this compound generally proceeds through a series of well-established steps: oxidative addition, transmetalation (for Suzuki and Stille), or base-promoted deprotonation (for Buchwald-Hartwig), and reductive elimination. The G3 precatalyst is designed for efficient in situ generation of the active monoligated Pd(0) species.[2][6]

Figure 1. Generalized catalytic cycle for this compound in cross-coupling reactions.

The cycle begins with the activation of the Pd(II) precatalyst by a base to generate the active L-Pd(0) species (where L is the JackiePhos ligand). This is followed by the oxidative addition of the aryl halide (Ar-X) to the Pd(0) center. Subsequently, transmetalation with an organometallic reagent (R'-M) or deprotonation of a nucleophile occurs. The final step is reductive elimination, which forms the desired C-C or C-X bond and regenerates the active Pd(0) catalyst.

Conclusion

This compound is a state-of-the-art precatalyst that offers significant advantages in terms of stability, activity, and versatility for a broad range of palladium-catalyzed cross-coupling reactions. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this powerful synthetic tool. Its demonstrated success in challenging transformations, particularly in C-N bond formation, underscores its importance in the synthesis of complex organic molecules. As the demand for efficient and robust synthetic methodologies continues to grow, the application of well-defined and highly active precatalysts like this compound will undoubtedly play a crucial role in advancing chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 95 2102544-35-2 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. enamine.net [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

The Catalyst Core: A Technical Guide to JackiePhos Pd G3

CAS Number: 2102544-35-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JackiePhos Pd G3, a third-generation Buchwald palladium precatalyst. It is designed to be a comprehensive resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering detailed information on its chemical properties, mechanism of action, applications, and specific experimental protocols.

Core Catalyst Properties

This compound is an air, moisture, and thermally-stable solid, valued for its high reactivity and solubility in common organic solvents.[1][2] Its advanced design as a G3 precatalyst ensures the rapid and quantitative generation of the active monoligated Pd(0) species, which is crucial for efficient cross-coupling reactions.[3]

Chemical and Physical Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and use in quantitative experimental design.

| Property | Value | Reference(s) |

| CAS Number | 2102544-35-2 | [4][5] |

| Molecular Formula | C₅₂H₅₀F₁₂NO₅PPdS | [4][5] |

| Molecular Weight | 1166.40 g/mol | [4][5] |

| Synonym | [(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphine}-3,6-dimethoxy- 2′,4′,6′- triisopropyl-1,1′-biphenyl )-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate | [5] |

| Appearance | Solid | [5] |

| Melting Point | 195-197 °C (decomposition) | [5] |

Solubility Profile

The catalyst's solubility is enhanced by the non-coordinating methanesulfonate anion, allowing for versatility in a range of reaction media.

| Solvent | Solubility (mg/mL) |

| Tetrahydrofuran (THF) | 25.4 |

| N,N-Dimethylformamide (DMF) | 18.9 |

| Toluene | 12.1 |

Mechanism of Action and Catalyst Activation

This compound is a precatalyst that requires an initial activation step to enter the catalytic cycle. In the presence of a base, the G3 aminobiphenyl scaffold undergoes deprotonation and subsequent reductive elimination to generate the highly reactive, monoligated LPd(0) species (where L = JackiePhos). This active catalyst then proceeds through the canonical steps of a cross-coupling reaction: oxidative addition, transmetalation, and reductive elimination.

The JackiePhos ligand, a bulky and electron-rich biarylphosphine, is critical to the catalyst's efficacy. Its structural features, including 3,5-bis(trifluoromethyl)phenyl and triisopropylphenyl substituents, stabilize the palladium center throughout the catalytic cycle, promoting efficient bond formation and suppressing side reactions such as β-hydride elimination.

Applications in Cross-Coupling Reactions

This compound is a versatile catalyst effective for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its primary applications include:

-

Stille Coupling: Formation of C-C bonds between organostannanes and organic halides.[4]

-

Suzuki-Miyaura Coupling: Coupling of organoboron compounds with organic halides.[4]

-

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.[4]

-

Negishi Coupling: Reaction of organozinc compounds with organic halides.[4]

-

Hiyama Coupling: Coupling of organosilanes with organic halides.[4]

-

Heck Reaction: Reaction of an unsaturated halide with an alkene.[4]

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[4]

The catalyst has been successfully employed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) like analogues of the HIV NNRTI Doravirine.

Experimental Protocols

The following section provides a detailed experimental protocol for a Stille cross-coupling reaction, adapted from the supplementary information of a study on the synthesis of Doravirine analogues. This serves as a representative example of the catalyst's application.

General Procedure for sp²-sp³ Stille Cross-Coupling

This protocol outlines the coupling of an organostannane intermediate with various aryl halides.

Materials and Reagents:

-

Organostannane intermediate (e.g., compound 5 from the cited literature)

-

Aryl halide (bromide or iodide)

-

This compound (or other specified Pd catalyst)

-

Copper(I) Chloride (CuCl)

-

Potassium Fluoride (KF)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas for inert atmosphere

Experimental Setup:

-

To a reaction vial, add the organostannane intermediate (25 mg, 1.0 equiv).

-

Add potassium fluoride (2.0 equiv) and copper(I) chloride (2.0 equiv).

-

Add the desired aryl halide (1.5 equiv).

-

In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., this compound, 0.1 equiv).

-

Add anhydrous 1,4-dioxane (400 μL) to the vial.

-

Seal the vial and place the reaction mixture in a preheated heating block at 90 °C.

-

Stir the reaction for 16 hours.

Work-up and Purification:

-

After 16 hours, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Structural Features and Performance Advantages

The superior performance of this compound is directly linked to the specific structural attributes of the JackiePhos ligand. The interplay between steric bulk and electronic properties confers significant advantages over earlier generation catalysts.

Conclusion

This compound represents a significant advancement in palladium precatalyst technology. Its well-defined structure, high stability, and broad applicability make it an invaluable tool for the synthesis of complex organic molecules. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to effectively harness the capabilities of this powerful catalyst in their synthetic endeavors, ultimately accelerating discovery and development in chemistry and related sciences.

References

JackiePhos Pd G3: A Core Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of JackiePhos Pd G3, a third-generation palladium precatalyst, designed for researchers, scientists, and professionals in drug development and organic synthesis. The document outlines its chemical properties, applications in cross-coupling reactions, and a detailed experimental protocol for its use.

Core Properties of this compound

This compound is a highly efficient and versatile catalyst for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Its molecular structure and composition are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₂H₅₀F₁₂NO₅PPdS | [2][3] |

| Molecular Weight | 1166.40 g/mol | [2][3] |

| CAS Number | 2102544-35-2 | [2][3] |

| Appearance | Solid | [2] |

| Synonym(s) | [(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphine}-3,6-dimethoxy- 2′,4′,6′- triisopropyl-1,1′-biphenyl )-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate | [4] |

Applications in Cross-Coupling Reactions

This compound is a third-generation (G3) Buchwald precatalyst, noted for its air, moisture, and thermal stability.[4] These characteristics simplify handling and increase reproducibility in experimental setups. The catalyst is effective in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1]

Key applications include:

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.[4]

-

Suzuki-Miyaura Coupling: Creation of carbon-carbon bonds between organoboron compounds and organic halides.[4]

-

Stille Coupling: Coupling of organostannanes with organic halides.[4]

-

Heck Reaction: Vinylation of aryl or vinyl halides.[4]

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[4]

-

Negishi Coupling: Reaction of organozinc compounds with organic halides.[4]

-

Hiyama Coupling: Coupling of organosilicon compounds with organic halides.[4]

The versatility of this compound stems from its specialized ligand architecture, which promotes the formation of the active monoligated Pd(0) species necessary for the catalytic cycle.[1]

Experimental Protocols: Representative Buchwald-Hartwig Amination

While specific reaction conditions should be optimized for individual substrates, the following provides a general procedure for a Buchwald-Hartwig amination reaction.

Materials:

-

Aryl halide (1.0 equiv)

-

Amine (1.2–1.5 equiv)

-

This compound (1-5 mol%)

-

Strong base (e.g., sodium tert-butoxide, 1.4–2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, THF, or dioxane)

-

Schlenk tube or reaction vial

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

To a dry Schlenk tube or reaction vial under an inert atmosphere, add the aryl halide, the amine, the base, and this compound.[2]

-

Add the anhydrous, degassed solvent to the reaction vessel. The typical concentration is between 0.1 and 0.5 M.[2]

-

Stir the reaction mixture at the desired temperature, typically between 80-110 °C, for 2-24 hours.[2]

-

Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[2]

-

Upon completion, cool the mixture to room temperature.[2]

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by a suitable method, such as column chromatography.

Catalytic Cycle and Workflow Visualization

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is initiated by the formation of an active Pd(0) species from the precatalyst. This is followed by oxidative addition, ligand exchange/transmetalation, and reductive elimination to yield the final product and regenerate the catalyst.

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

The workflow for setting up a typical cross-coupling reaction using this compound is outlined below.

Caption: A typical experimental workflow for a cross-coupling reaction.

References

Solubility of JackiePhos Pd G3 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of JackiePhos Pd G3, a third-generation Buchwald precatalyst widely used in cross-coupling reactions. Understanding the solubility of this catalyst is critical for reaction optimization, ensuring homogeneity, and achieving reproducible results in the synthesis of pharmaceuticals and other fine chemicals. This document presents available quantitative solubility data, a comprehensive experimental protocol for solubility determination, and visual workflows to guide solvent selection and experimental execution.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a valuable reference for solvent selection in reaction design.[1]

| Solvent | Solubility (mg/mL) | Stability (24h) |

| Tetrahydrofuran (THF) | 25.4 | >95% |

| N,N-Dimethylformamide (DMF) | 18.9 | 90% |

| Toluene | 12.1 | 85% |

Experimental Protocol: Determination of Solubility of an Air-Sensitive Organometallic Compound

The following is a detailed, generalized protocol for determining the solubility of an air-sensitive organometallic compound such as this compound using a gravimetric method. This procedure should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent degradation of the catalyst.

Materials and Equipment:

-

This compound

-

Anhydrous organic solvents of interest

-

Small vials with screw caps or Schlenk flasks

-

Magnetic stir plate and stir bars

-

Syringes and needles for liquid transfer under inert atmosphere

-

Inert gas supply (Argon or Nitrogen)

-

Analytical balance (accurate to at least 0.1 mg)

-

Pre-weighed, oven-dried filtration apparatus (e.g., a small fritted glass filter or a syringe filter with a compatible membrane)

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

In an inert atmosphere glovebox, add an excess amount of this compound to a pre-weighed vial containing a magnetic stir bar. The exact amount of excess solid is not critical, but enough should be added to ensure that a saturated solution is formed and some solid remains undissolved.

-

Record the initial mass of the vial, stir bar, and catalyst.

-

Using a syringe, add a known volume of the desired anhydrous organic solvent to the vial.

-

Seal the vial and place it on a magnetic stir plate. Stir the mixture at a constant temperature (e.g., room temperature, 25 °C) for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle at the bottom of the vial.

-

Carefully draw the supernatant (the saturated solution) into a clean, pre-weighed, gas-tight syringe, ensuring that no solid particles are transferred.

-

Alternatively, the saturated solution can be filtered through a pre-weighed, 0.2 µm PTFE syringe filter into a second pre-weighed, clean vial. This entire filtration step must be conducted under a positive pressure of inert gas.

-

-

Determination of Dissolved Solid Mass:

-

Record the mass of the second vial containing the filtered saturated solution.

-

Place the vial with the saturated solution in a vacuum oven.

-

Carefully evaporate the solvent under reduced pressure and at a gentle temperature to avoid decomposition of the catalyst.

-

Once the solvent is completely removed, re-weigh the vial containing the dried residue of this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final mass of the vial with the dried residue.

-

The volume of the solvent used to create the saturated solution is known.

-

The solubility can then be expressed in mg/mL by dividing the mass of the dissolved catalyst (in mg) by the volume of the solvent (in mL).

-

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate key decision-making and experimental processes.

References

A Comprehensive Technical Guide to the Stability and Storage of JackiePhos Pd G3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the stability and recommended storage conditions for the highly versatile palladium precatalyst, JackiePhos Pd G3. Understanding the stability profile of this third-generation Buchwald precatalyst is critical for ensuring its optimal performance, achieving reproducible results in cross-coupling reactions, and maintaining its long-term efficacy in research and drug development settings. This document summarizes key stability data, outlines proper handling and storage protocols, and provides insights into the catalyst's behavior under various conditions.

Core Concepts: Understanding this compound Stability

This compound, a member of the third generation (G3) of Buchwald precatalysts, is renowned for its enhanced stability compared to earlier generations. These catalysts are designed to be air, moisture, and thermally stable solids, facilitating easier handling and storage.[1][2] The key to their stability lies in the unique structural features of the molecule, which includes a bulky biarylphosphine ligand (JackiePhos) and a methanesulfonate (OMs) anion.[3] The sterically demanding ligand protects the palladium center from unwanted reactions, while the non-coordinating methanesulfonate anion contributes to improved solution stability compared to chloride-based precursors.[3][4]

Despite its inherent stability, proper handling and storage are paramount to prevent degradation and ensure the catalyst's activity is not compromised over time. Factors that can influence the stability of this compound include exposure to air (oxygen), moisture, elevated temperatures, and certain solvents.

Quantitative Stability and Solubility Data

The following tables summarize the available quantitative data on the stability and solubility of this compound.

Table 1: Physical and Thermal Properties

| Property | Value | Source |

| Appearance | Solid | [1] |

| Melting Point | 195-197 °C (with decomposition) | [1] |

| Thermal Stability | Generally described as thermally stable | [1] |

Table 2: Solution Stability and Solubility

| Solvent | Solubility (mg/mL) | Stability (after 24h) | Source |

| Tetrahydrofuran (THF) | 25.4 | >95% | [3] |

| Dimethylformamide (DMF) | 18.9 | 90% | [3] |

| Toluene | 12.1 | 85% | [3] |

Recommended Storage and Handling Protocols

To maintain the integrity and catalytic activity of this compound, the following storage and handling procedures are strongly recommended.

Storage Conditions

-

Temperature: Store in a cool, dry place. A refrigerated environment at 2-8°C is ideal.[3]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen .[3] This is crucial to prevent oxidative degradation. Argon charging during packaging has been shown to extend the shelf life to over 24 months at 2-8°C.[3]

-

Light: Protect from light.

-

Container: Keep the container tightly sealed to prevent the ingress of air and moisture.

Handling

-

Handle the solid catalyst in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.

-

Use clean, dry spatulas and glassware.

-

For solution preparation, use anhydrous solvents to prevent hydrolysis.

Experimental Protocols for Stability Assessment

Regularly assessing the quality and stability of this compound is essential, especially for sensitive applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

Quality Control using ¹H and ³¹P NMR Spectroscopy

A routine quality control check can be performed by dissolving a sample of the precatalyst in a suitable deuterated solvent (e.g., DMSO-d₆, where the complex is reported to be stable) and acquiring ¹H and ³¹P NMR spectra.[5]

Methodology:

-

Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh a small amount of this compound (e.g., 5-10 mg) into an NMR tube.

-

Solvent Addition: Add the deuterated solvent (e.g., 0.6 mL of DMSO-d₆).

-

Dissolution: Gently agitate the tube to ensure complete dissolution.

-

NMR Acquisition: Acquire ¹H and ³¹P{¹H} NMR spectra.

-

Data Analysis:

-

¹H NMR: Compare the spectrum to a reference spectrum of a pure sample. Look for the appearance of new signals or changes in the integration of characteristic peaks that might indicate the presence of impurities or degradation products. Common impurities can include unreacted starting materials or solvent residues from the synthesis.[6]

-

³¹P NMR: The ³¹P NMR spectrum should exhibit a single, sharp signal corresponding to the JackiePhos ligand coordinated to the palladium center. The appearance of new signals, particularly in the region of phosphine oxides, can indicate oxidative degradation.

-

Decomposition Pathways and Mechanisms

While this compound is robust, it can degrade under certain conditions. Understanding the potential decomposition pathways is crucial for troubleshooting and optimizing reaction conditions.

Oxidative Degradation

Exposure to air can lead to the oxidation of the phosphine ligand, a common degradation pathway for palladium-phosphine complexes. This results in the formation of the corresponding phosphine oxide, which is catalytically inactive.

Hydrolytic Instability

Although generally stable to moisture, prolonged exposure to water, especially in solution and at elevated temperatures, can potentially lead to hydrolysis of the palladium complex.

Thermal Decomposition

As indicated by its melting point with decomposition at 195-197 °C, this compound will break down at elevated temperatures.[1] The exact decomposition products under these conditions are not extensively detailed in the available literature.

Visualizations

Activation of Buchwald G3 Precatalysts

The stability of the precatalyst is intimately linked to its activation to the catalytically active Pd(0) species. The following diagram illustrates the generally accepted activation pathway for Buchwald G3 precatalysts.

Caption: Activation pathway of a Buchwald G3 precatalyst.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of this compound.

Caption: Workflow for assessing the stability of this compound.

Conclusion

This compound is a robust and versatile palladium precatalyst with notable stability to air, moisture, and thermal stress. However, its long-term efficacy is contingent upon strict adherence to recommended storage and handling protocols. By implementing the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the reliability and reproducibility of their cross-coupling reactions, ultimately contributing to the successful advancement of their scientific endeavors. Regular quality control, particularly through NMR spectroscopy, is a valuable practice to confirm the integrity of the catalyst before use.

References

- 1. This compound 95 2102544-35-2 [sigmaaldrich.com]

- 2. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 3. This compound Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]

- 4. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

A Guide to the Thermal Stability of Third-Generation Buchwald Precatalysts

For Researchers, Scientists, and Drug Development Professionals

Third-generation (G3) Buchwald precatalysts are a class of palladium complexes that have become indispensable tools in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Their widespread adoption is due in large part to their enhanced stability, activity, and broad substrate scope. This technical guide provides an in-depth analysis of the thermal stability of these crucial catalytic systems.

Introduction to Buchwald G3 Precatalysts

Developed by the Buchwald group, these precatalysts are air, moisture, and thermally stable palladium(II) complexes.[1][2][3] They are characterized by a biarylphosphine ligand and a 2-aminobiphenyl scaffold, with a methanesulfonate (OMs) anion.[3] This design offers several advantages over previous generations, including:

-

Enhanced Stability: G3 precatalysts exhibit greater stability in both solid form and in solution compared to their G1 and G2 predecessors.[1]

-

High Solubility: They are readily soluble in a wide range of common organic solvents.[2]

-

Accommodation of Bulky Ligands: The G3 scaffold can support extremely bulky biarylphosphine ligands, which are crucial for catalyzing challenging cross-coupling reactions.[1][2]

-

Efficient Activation: They efficiently generate the active monoligated Pd(0) species under mild conditions, often with weak bases.[1][3]

The activation of a G3 precatalyst involves deprotonation of the aminobiphenyl moiety by a base, followed by reductive elimination to yield the active L-Pd(0) catalyst, a methanesulfonate salt, and carbazole.[1]

Thermal Stability Data

While widely acknowledged for their thermal robustness, specific quantitative thermal decomposition data for the full range of G3 precatalysts is not extensively available in peer-reviewed literature. However, data from commercial suppliers and analogous systems provide valuable insights into their thermal limits. The decomposition temperature is a critical parameter, indicating the threshold at which the precatalyst begins to degrade, impacting its efficacy and the reproducibility of catalytic reactions.

Below is a summary of available decomposition temperature data for representative third-generation Buchwald precatalysts.

| Precatalyst | Ligand | Decomposition Temperature (°C) |

| XPhos Pd G3 | XPhos | 146-151 |

| RuPhos Pd G3 | RuPhos | 188-196[4] |

| BrettPhos Pd G3 | BrettPhos | 150-193[5] |

This data is based on commercially available information and should be considered illustrative. For precise thermal stability limits, experimental determination is recommended.

Solution Stability

The stability of G3 precatalysts in solution is crucial for reaction setup and longevity. Studies have shown that precatalysts like XPhos Pd G3 and RuPhos Pd G3 demonstrate good stability in solvents such as DMSO-d6.[5] However, some decomposition has been observed in other solvents like THF over extended periods.[5] It is important to note that prolonged exposure to certain solvents, especially at elevated temperatures, can lead to partial decomposition and reduced catalytic performance.[6]

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of a specific third-generation Buchwald precatalyst, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the most common and powerful techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is useful for determining the onset of decomposition, the temperature at which the most rapid weight loss occurs, and the mass of residual material.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the G3 precatalyst into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 300-400 °C).

-

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of the G3 precatalyst into a clean DSC pan (e.g., aluminum). Seal the pan, ensuring a good thermal contact. An empty, sealed pan is used as the reference.

-

Experimental Conditions:

-

Atmosphere: Use an inert atmosphere (nitrogen or argon) with a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the temperature range of interest.

-

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting or some decomposition processes) and exothermic events (like crystallization or other decomposition pathways) appear as peaks. The onset temperature and the peak maximum of a decomposition event provide information about the thermal stability.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the activation pathway of G3 precatalysts, a general workflow for thermal analysis, and the relationship between ligand properties and catalyst stability.

Conclusion

Third-generation Buchwald precatalysts represent a significant advancement in palladium catalysis, offering enhanced stability that is crucial for the development of robust and scalable synthetic processes. While generally recognized as thermally stable, the precise thermal limits can vary depending on the specific biarylphosphine ligand. For applications where thermal stress is a concern, it is highly recommended that researchers perform experimental thermal analysis using techniques such as TGA and DSC to establish the operational boundaries for their specific G3 precatalyst. This empirical approach ensures the integrity of the catalyst and the reproducibility of the desired chemical transformation.

References

- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 4. Cas 1445085-77-7,RuPhos Pd G3 | lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Activation and Application of JackiePhos Pd G3

For Researchers, Scientists, and Drug Development Professionals

Introduction

JackiePhos Pd G3 is a third-generation palladium precatalyst that has emerged as a powerful tool in modern organic synthesis.[1] Its robust nature, high reactivity, and ease of handling have made it a preferred choice for a variety of challenging cross-coupling reactions, which are fundamental to the construction of complex molecules in the pharmaceutical and fine chemical industries.[1] This guide provides a comprehensive overview of the activation mechanism of this compound, detailed experimental protocols for its use in key transformations, and a summary of its performance data.

Core Activation Mechanism

The efficacy of this compound, like other G3 Buchwald precatalysts, lies in its well-defined structure, which facilitates the controlled generation of the active catalytic species. The precatalyst consists of a palladium(II) center coordinated to the bulky, electron-rich JackiePhos ligand, a 2-aminobiphenyl fragment, and a methanesulfonate (OMs) anion. The activation process is a systematic cascade that releases the highly active, monoligated Pd(0) species, L-Pd(0), which is the workhorse of the catalytic cycle.

The activation pathway can be broken down into the following key steps:

-

Dissociation of the Methanesulfonate Anion: The activation is initiated by the dissociation of the weakly coordinating methanesulfonate anion from the palladium center. This step is often facilitated by the reaction solvent and temperature.

-

Deprotonation of the Aminobiphenyl Ligand: A base present in the reaction mixture deprotonates the amine on the 2-aminobiphenyl scaffold.

-

Reductive Elimination: This crucial step involves the reductive elimination of the 2-aminobiphenyl fragment, which forms carbazole as a byproduct. This process reduces the palladium center from Pd(II) to the catalytically active Pd(0).

-

Formation of the Active L-Pd(0) Species: The resulting Pd(0) center is stabilized by the sterically demanding and electron-donating JackiePhos ligand, forming the monoligated L-Pd(0) complex. This species is highly reactive and readily participates in the oxidative addition step of the cross-coupling cycle.

dot

Caption: Activation pathway of this compound precatalyst.

Data Presentation

The following tables summarize the performance of JackiePhos in various palladium-catalyzed cross-coupling reactions.

Table 1: Buchwald-Hartwig Amination of Aryl Nonaflates and Triflates with Secondary Amides

| Entry | Aryl (Pseudo)halide | Amine | Product | Yield (%) |

| 1 | 4-tert-Butylphenyl nonaflate | N-Methyl-p-toluamide | N-(4-tert-butylphenyl)-N-methyl-p-toluamide | 95 |

| 2 | 4-tert-Butylphenyl nonaflate | N-Methyl-2-phenylacetamide | N-(4-tert-butylphenyl)-N-methyl-2-phenylacetamide | 92 |

| 3 | 4-tert-Butylphenyl nonaflate | N-Methylbenzamide | N-(4-tert-butylphenyl)-N-methylbenzamide | 96 |

| 4 | 4-tert-Butylphenyl nonaflate | N-Methylformamide | N-(4-tert-butylphenyl)-N-methylformamide | 85 |

| 5 | 2-Naphthyl nonaflate | N-Methyl-p-toluamide | N-Methyl-N-(naphthalen-2-yl)-p-toluamide | 94 |

| 6 | 4-Biphenylyl nonaflate | N-Methyl-p-toluamide | N-(biphenyl-4-yl)-N-methyl-p-toluamide | 97 |

| 7 | 4-tert-Butylphenyl triflate | N-Methyl-p-toluamide | N-(4-tert-butylphenyl)-N-methyl-p-toluamide | 91 |

Reaction conditions: Aryl (pseudo)halide (1 equiv), amide (2.5 equiv), [(allyl)PdCl]₂ (1 mol%), JackiePhos (5 mol%), K₂CO₃ (2.0 equiv), 3 Å mol sieves (200 mg/mmol), toluene (0.25 M), 110 °C, 17 h. Yields are for isolated products.[2]

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Secondary Amides, Carbamates, and Sulfonamides

| Entry | Aryl Chloride | Amine | Product | Yield (%) |

| 1 | 4-Chlorotoluene | N-Methyl-p-toluamide | N-Methyl-N,4-di-p-tolylacetamide | 85 |

| 2 | 4-Chloroanisole | N-Methyl-p-toluamide | N-(4-methoxyphenyl)-N-methyl-p-toluamide | 88 |

| 3 | 2-Chlorotoluene | N-Methyl-p-toluamide | N-Methyl-N-o-tolyl-p-toluamide | 75 |

| 4 | 4-Chlorotoluene | tert-Butyl methylcarbamate | tert-Butyl methyl(p-tolyl)carbamate | 87 |

| 5 | 4-Chlorotoluene | N-Methylmethanesulfonamide | N-Methyl-N-(p-tolyl)methanesulfonamide | 83 |

Reaction conditions: Aryl chloride (1 equiv), amide (2.5 equiv), [(allyl)PdCl]₂ (1 mol%), JackiePhos (5 mol%), Cs₂CO₃ (2.0 equiv), 3 Å mol sieves (200 mg/mmol), solvent (0.25 M), 110 °C, 18 h. Yields are for isolated products.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Using a G3 Precatalyst

This protocol is adapted for this compound from a general procedure for tBuXPhos Pd G3 and is applicable to a wide range of aryl and heteroaryl halides.[3]

Materials:

-

Aryl or heteroaryl halide (1.0 mmol)

-

Boronic acid or boronic ester (1.2 mmol)

-

This compound (0.02 mmol, 2 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol)

-

Degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)

-

Degassed water (if required, 0.5 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, and this compound.

-

Seal the vessel with a septum and purge with a stream of inert gas (argon or nitrogen) for 5-10 minutes.

-

If the aryl halide is a liquid, add it via syringe at this point.

-

Add the degassed solvent and water (if using) via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by an appropriate method (TLC, GC, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

dot

Caption: General experimental workflow for Suzuki-Miyaura coupling.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline for the amination of aryl chlorides.

Materials:

-

Aryl chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

This compound (0.02 mmol, 2 mol%)

-

Strong base (e.g., NaOt-Bu, 1.4 mmol)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

In a glovebox or under a stream of inert gas, charge an oven-dried reaction vessel with the aryl chloride (if solid), base, and this compound.

-

Seal the vessel and remove it from the glovebox (if applicable).

-

Add the anhydrous, degassed solvent via syringe.

-

Add the amine via syringe.

-

Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC, GC, or LC-MS.

-

Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Conclusion

This compound is a versatile and highly active precatalyst for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its well-defined activation mechanism ensures the efficient generation of the active L-Pd(0) species, leading to high yields and broad substrate scope in reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and reliable construction of complex molecular targets.

References

The Pivotal Role of the Methanesulfonate Anion in Third-Generation Grubbs Precatalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Third-generation Grubbs (G3) precatalysts have emerged as powerful tools in olefin metathesis, a cornerstone of modern organic synthesis and drug development. While the core structure of these ruthenium-based catalysts is well-understood, the nuanced role of the anionic ligands, particularly the methanesulfonate (mesylate, OMs) anion, is critical to optimizing their performance. This technical guide elucidates the multifaceted role of the methanesulfonate anion in G3 precatalysts, drawing parallels from analogous catalyst systems to highlight its impact on initiation, stability, and overall catalytic efficacy. While direct comparative quantitative data for methanesulfonate-containing Grubbs G3 precatalysts is not extensively published, insights from related systems and the fundamental principles of organometallic chemistry provide a strong framework for understanding its advantages.

Introduction to Third-Generation Grubbs Catalysts

Third-generation Grubbs catalysts are characterized by the replacement of a phosphine ligand from the second-generation catalysts with two labile pyridine-based ligands. This modification leads to significantly faster initiation rates, making them highly efficient for a wide range of olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).[1] The general structure consists of a ruthenium carbene center, an N-heterocyclic carbene (NHC) ligand, two anionic ligands, and two labile ligands. The nature of these ligands, especially the anionic ones, plays a crucial role in the catalyst's performance.

The Methanesulfonate Anion: A Key Modulator of Catalytic Activity

While chloride is a common anionic ligand in Grubbs catalysts, the substitution with a methanesulfonate anion offers significant, albeit indirectly documented, advantages. The enhanced performance can be attributed to the electronic and coordinating properties of the methanesulfonate group.

Enhanced Initiation Rates through Electronic Effects

The methanesulfonate anion is more electron-withdrawing than the chloride anion. This electronic perturbation is believed to play a significant role in accelerating the initiation of the precatalyst. In analogous palladium-based Buchwald G3 precatalysts, replacing the chloride with the more electron-withdrawing and non-coordinating methanesulfonate was a key development. This modification resulted in more versatile precatalysts with remarkably long life in solution. By analogy, in Grubbs G3 precatalysts, the electron-withdrawing nature of the methanesulfonate anion likely weakens the bond of the trans-ligated pyridine, facilitating its dissociation and the entry of the olefin substrate into the catalytic cycle.

Improved Stability and Longevity

The methanesulfonate anion is considered a weakly coordinating anion. This property is advantageous for catalytic systems as it promotes the generation of a more reactive, coordinatively unsaturated active species. Furthermore, the enhanced stability of precatalysts containing methanesulfonate has been noted in other systems, contributing to a longer catalyst lifetime in solution. This increased stability is crucial for reactions requiring longer reaction times or for processes in industrial settings where catalyst longevity is a key economic factor.

Catalyst Activation Pathway

The activation of a third-generation Grubbs precatalyst is a critical step that initiates the catalytic cycle. The process involves the dissociation of one of the labile pyridine ligands to generate a 14-electron active species, which can then coordinate with an olefin substrate.

Caption: General activation pathway of a G3 precatalyst.

The methanesulfonate anion is believed to facilitate the initial pyridine dissociation, thereby lowering the activation energy barrier for the formation of the active catalytic species.

Quantitative Data and Experimental Protocols

Direct quantitative comparisons of Grubbs G3 precatalysts with methanesulfonate versus chloride anions are scarce in peer-reviewed literature. However, the principles outlined above suggest that a methanesulfonate-containing G3 precatalyst would exhibit faster initiation kinetics and potentially higher turnover numbers due to increased stability.

For researchers interested in exploring this, a typical experimental protocol for synthesizing a G3 precatalyst can be adapted. The synthesis of the analogous chloride-containing precatalyst, [(IMes)(3-Br-py)₂Cl₂Ru=CHPh], provides a template.

General Synthetic Protocol for a G3 Precatalyst

Note: This is a general procedure for the chloride version. To synthesize the methanesulfonate analogue, one would substitute the chloride source with a suitable methanesulfonate salt (e.g., silver methanesulfonate) during the synthesis of the ruthenium precursor or via a salt metathesis reaction on the final complex.

Materials:

-

Grubbs Second-Generation Catalyst [(IMes)(PCy₃)Cl₂Ru=CHPh]

-

3-Bromopyridine

-

Anhydrous, degassed solvent (e.g., dichloromethane)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve the Grubbs Second-Generation Catalyst in the anhydrous solvent.

-

Add a molar excess (typically 2.2 equivalents) of 3-bromopyridine to the solution.

-

Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., ³¹P NMR to observe the disappearance of the phosphine signal).

-

Upon completion, the product can be isolated by precipitation with a non-polar solvent (e.g., pentane or hexanes) and collected by filtration.

Characterization: The resulting G3 precatalyst should be characterized by ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity.

Experimental Workflow for Kinetic Analysis

The following workflow outlines a general procedure for comparing the initiation kinetics of different G3 precatalysts.

Caption: Workflow for comparative kinetic analysis.

Tabulated Data (Hypothetical Comparison Based on Inferred Properties)

Due to the lack of direct comparative data in the literature for Grubbs G3 precatalysts, the following table presents a hypothetical comparison based on the expected effects of the methanesulfonate anion. This is intended for illustrative purposes to guide research.

| Parameter | G3 Precatalyst (Cl⁻ Anion) | G3 Precatalyst (OMs⁻ Anion) - Expected | Reference |

| Initiation Rate Constant (k_obs) | Slower | Faster | (by analogy) |

| Solution Stability | Good | Excellent | (by analogy) |

| Turnover Number (TON) | High | Potentially Higher | Inferred |

| Functional Group Tolerance | Broad | Broad | [1] |

Conclusion

The methanesulfonate anion, while not as commonly documented as chloride in the context of Grubbs G3 precatalysts, likely plays a pivotal role in enhancing catalytic performance. By leveraging its electron-withdrawing nature and weak coordinating ability, it is anticipated to accelerate catalyst initiation and improve overall stability. For researchers and professionals in drug development and materials science, exploring the use of methanesulfonate-containing G3 precatalysts could unlock new levels of efficiency and robustness in olefin metathesis reactions, paving the way for the synthesis of complex molecules with greater control and yield. Further experimental studies are warranted to quantify these expected benefits and fully elucidate the impact of the methanesulfonate anion in this important class of catalysts.

References

The Pivotal Role of JackiePhos: A Technical Guide to its Electronic and Steric Effects in Catalysis

For Immediate Release